molecular formula C21H15ClN2O B12589600 Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-79-7

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-

Cat. No.: B12589600
CAS No.: 649739-79-7
M. Wt: 346.8 g/mol
InChI Key: VLAPEKGWXYNSIS-UHFFFAOYSA-N
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Description

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- (CAS: 27301-45-7) is a chlorinated quinoxaline derivative with the molecular formula C₂₂H₁₇ClN₂O and a molar mass of approximately 360.84 g/mol. It features a quinoxaline core substituted with a 3-chlorophenyl group at position 3 and a methylphenol moiety at position 2 .

Properties

CAS No.

649739-79-7

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol

InChI

InChI=1S/C21H15ClN2O/c22-16-8-5-7-15(12-16)21-19(13-14-6-1-4-11-20(14)25)23-17-9-2-3-10-18(17)24-21/h1-12,25H,13H2

InChI Key

VLAPEKGWXYNSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of Phenol Group: The final step involves the nucleophilic substitution reaction where the chlorophenyl-quinoxaline intermediate reacts with phenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroquinoxalines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Quinoxaline derivatives are widely studied for their diverse applications in medicinal chemistry and materials science. Below, we compare the target compound with structurally analogous molecules, focusing on substituent effects, synthetic yields, and molecular properties.

Structural Analogues with Chlorophenyl Substitutions

Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
  • Structure : Contains a 3-chlorophenylurea group linked to a thiazole-piperazine-acetate framework.
  • Molecular Weight : 514.2 g/mol (ESI-MS, [M+H]⁺) .
  • Synthetic Yield : 89.1% .
  • Key Difference: The absence of a quinoxaline core distinguishes this compound from the target molecule. The thiazole-piperazine system may enhance solubility but reduce aromatic conjugation.
Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
  • Structure : Features a 3-chlorophenylurea group attached to a phenylacetamide-benzoate scaffold.
  • Molecular Weight : 438.1 g/mol (ESI-MS, [M+H]⁺) .
  • Synthetic Yield : 44% .

Quinoxaline Derivatives with Varied Substituents

3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one
  • Structure: Quinoxaline substituted with a phenyl group and an oxazolidinone-ethyloxy chain.
  • Crystallographic Data: The phenyl group is twisted by 38.1° relative to the quinoxaline plane, suggesting steric hindrance .
  • Key Difference: The oxazolidinone ring introduces hydrogen-bonding capacity, which may enhance binding to biological targets compared to the methylphenol group in the target compound.
3-Phenylacrylaldehyde N-[3-(Trifluoromethyl)-2-Quinoxalinyl]Hydrazone
  • Structure: Quinoxaline with a trifluoromethyl group and a hydrazone-linked phenylacrylaldehyde.
  • Molecular Weight : 342.32 g/mol .
  • Key Difference : The trifluoromethyl group is strongly electron-withdrawing, which could increase metabolic stability compared to the chloro substituent in the target compound.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Feature(s)
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- 3-chlorophenyl, methylphenol C₂₂H₁₇ClN₂O 360.84 N/A Hybrid aromatic system
Compound 10f 3-chlorophenylurea, thiazole C₂₄H₂₆ClN₅O₃S 514.2 89.1 Piperazine-thiazole scaffold
Compound 4b 3-chlorophenylurea, benzoate C₂₃H₂₀ClN₃O₄ 438.1 44 Phenylacetamide-benzoate
3-Phenylquinoxaline-oxazolidinone Phenyl, oxazolidinone C₁₉H₁₇N₃O₃ 335.36 N/A Twisted phenyl conformation
Trifluoromethyl-hydrazone Trifluoromethyl, hydrazone C₁₈H₁₃F₃N₄ 342.32 N/A Strong electron-withdrawing group

Key Observations

Substituent Effects: Chlorophenyl groups (as in the target compound and 10f) enhance molecular weight and hydrophobicity compared to non-halogenated analogues. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but reduce synthetic yields compared to chloro substituents . Bulky substituents (e.g., oxazolidinone in ) introduce steric effects that may limit rotational freedom and alter binding interactions.

Synthetic Yields :

  • Compounds with simpler scaffolds (e.g., 10f at 89.1% yield ) are synthesized more efficiently than those requiring multi-step coupling (e.g., 4b at 44% yield ).

Physicochemical Properties: The target compound’s methylphenol group may confer moderate solubility in polar solvents, whereas ester-containing analogues (e.g., 4b) exhibit higher polarity.

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